molecular formula C21H25N3O3 B2861369 N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-methylbenzamide CAS No. 1203208-45-0

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-methylbenzamide

Cat. No. B2861369
M. Wt: 367.449
InChI Key: MXXLFBAGYHMXHJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including an azepane ring, a carbonyl group, a dihydropyridine ring, and a benzamide group. These groups could potentially contribute to the compound’s reactivity and biological activity.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis would likely involve the formation of the azepane ring, possibly through a cyclization reaction, and the attachment of the dihydropyridine and benzamide groups.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azepane ring, a seven-membered ring with one nitrogen atom, could introduce some strain into the molecule, which could affect its reactivity.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. However, the carbonyl group is typically quite reactive and could be involved in reactions such as nucleophilic addition or condensation.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonyl group could make the compound polar, affecting its solubility in different solvents.


Scientific Research Applications

Crystal Structure and Molecular Conformation

Research on compounds with structural similarities, such as fused tetracyclic systems containing azepane rings, has focused on understanding their crystal structures and molecular conformations. For example, a study by Toze et al. (2015) investigated the crystal structure of a compound with a fused tetracyclic system that includes an azepane ring, providing insights into the molecular conformations and intermolecular interactions within the crystal lattice Toze et al., 2015.

Catalysis and Chemical Synthesis

Compounds featuring azepane and related structures have been utilized in catalytic processes and chemical synthesis. Jain et al. (2016) described the use of a Pd(II)-catalyzed enantioselective α-C–H coupling of amines, including azepanes, to facilitate the synthesis of bioactive compounds and therapeutic agents, highlighting the importance of such structures in asymmetric synthesis Jain et al., 2016.

Photoreactivity and Chemical Transformations

The photoreactivity and chemical transformations of compounds containing azepane rings have been subjects of interest. Lattes et al. (1982) explored the photochemical and thermal rearrangement of oxaziridines, providing evidence supporting the stereoelectronic theory and highlighting the potential of azepane-containing compounds in photochemical applications Lattes et al., 1982.

Polymorphism and Material Properties

The study of polymorphism and material properties of compounds with azepane structures has also been reported. Fedorov et al. (2017) investigated the effect of pressure on two polymorphs of tolazamide, a compound featuring an azepane ring, to understand the impact of physical conditions on molecular packing and the potential for phase transitions Fedorov et al., 2017.

Organometallic Synthesis

Compounds structurally related to N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-methylbenzamide have been explored in organometallic synthesis. Rudler et al. (1996) discussed the formation of pyridine and dihydropyridine-stabilized alkylidene complexes of tungsten(0) and chromium(0), illustrating the versatility of dihydropyridines in organometallic chemistry Rudler et al., 1996.

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential biological activity. It could also involve studying its physical and chemical properties in more detail.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have access to such data or studies, I would be happy to help interpret them.


properties

IUPAC Name

N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-15-9-5-6-10-17(15)19(25)22-18-13-16(14-23(2)21(18)27)20(26)24-11-7-3-4-8-12-24/h5-6,9-10,13-14H,3-4,7-8,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXLFBAGYHMXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-methylbenzamide

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